molecular formula C7H5FN2O B1451154 6-Fluoro-1H-indazol-4-ol CAS No. 885521-10-8

6-Fluoro-1H-indazol-4-ol

Cat. No.: B1451154
CAS No.: 885521-10-8
M. Wt: 152.13 g/mol
InChI Key: JIIJFDXTMHKAJH-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazol-4-ol is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position in the indazole ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indazol-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has shown potential interactions with proteins involved in cell signaling pathways, such as the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and apoptosis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites required for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of cyclooxygenase-2 (COX-2), leading to the inhibition of the enzyme’s catalytic activity . Additionally, this compound interacts with the p53/MDM2 complex, disrupting the interaction between p53 and MDM2, which results in the stabilization and activation of p53 . This activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cyclooxygenase-2 (COX-2) and its pro-apoptotic effects on cancer cells even after prolonged exposure . The compound’s efficacy may decrease over time due to potential adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anti-cancer effects without causing noticeable toxicity . At higher doses, this compound may induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target enzymes and pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity and contribute to the overall effects of this compound . Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the availability of essential metabolites required for cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its binding affinity to these proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic pathways and cell signaling . In the nucleus, the compound binds to transcription factors and regulatory proteins, influencing gene expression and cellular responses . Post-translational modifications, such as phosphorylation and acetylation, may also affect the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indazol-4-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield this compound . Transition metal-catalyzed reactions, such as those involving copper or silver, can also be employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1H-indazol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indazol-4-ol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .

Properties

IUPAC Name

6-fluoro-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJFDXTMHKAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646248
Record name 6-Fluoro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-10-8
Record name 6-Fluoro-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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